3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16;/h5-7H,3-4H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKBJFCXLNQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30163-89-4 | |
| Record name | 1H-Benzimidazole-1-propanoic acid, 5,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30163-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 5,6-dimethylbenzimidazole with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives .
Scientific Research Applications
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be investigated for similar uses.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is not well-documented. benzimidazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s benzimidazole core distinguishes it from other propanoic acid derivatives. For example, chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from Streptomyces coelicolor LY001) feature a phenyl ring substituted with chlorine and hydroxyl groups instead of a benzimidazole system .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral benzimidazole derivatives. Chlorinated phenylpropanoic acids (e.g., compounds 1–3) exhibit moderate solubility due to their polar substituents, but their methyl ester analogs (e.g., compound 2) show enhanced lipophilicity, favoring membrane penetration .
Stability
Benzimidazole derivatives are generally stable under acidic conditions, whereas chlorinated phenylpropanoic acids may undergo dehalogenation or ester hydrolysis in biological systems. The hydrochloride salt form of the target compound likely offers superior shelf-life compared to non-salt analogs.
Biological Activity
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C12H15N3O2·HCl
- Molecular Weight : 273.73 g/mol
- CAS Number : 30163-89-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that certain benzimidazole derivatives displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.025 | Staphylococcus aureus |
| This compound | 0.019 | Escherichia coli |
These results suggest a promising profile for the compound in combating bacterial infections .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds in the benzimidazole family have been linked to reduced inflammation markers in vitro, indicating potential applications in inflammatory diseases .
Case Studies and Research Findings
Several case studies have provided insights into the biological activities of compounds related to this compound:
-
Study on Antibacterial Activity :
- Conducted on a series of benzimidazole derivatives.
- Found that modifications at the 5 and 6 positions significantly enhanced antibacterial efficacy against S. aureus and E. coli.
-
Antiviral Screening :
- Evaluated against HSV in Vero cell lines.
- Results indicated a dose-dependent reduction in viral titers with certain derivatives showing higher efficacy than standard antiviral agents.
-
Inflammation Model :
- In vivo studies demonstrated that administration of benzimidazole derivatives resulted in decreased levels of pro-inflammatory cytokines in animal models of induced inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves benzoylation of β-alanine derivatives under alkaline conditions, followed by acidification to precipitate the product. For example, β-alanine can react with substituted benzoyl chlorides in 10% NaOH, followed by HCl addition to achieve acidic pH, yielding crystalline intermediates . Optimization may include adjusting stoichiometry (e.g., molar ratios of benzoyl chloride to β-alanine), reaction time, and recrystallization solvents (e.g., boiling water for purity >95%) . Temperature control during HCl addition is critical to avoid decomposition.
Q. What analytical techniques are recommended for characterizing this compound, and how are purity thresholds validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing purity, as seen in analogous compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to resolve signals from the benzimidazole and propanoic acid moieties. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. For hygroscopic or unstable batches, thermogravimetric analysis (TGA) can assess thermal stability .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Strict adherence to stoichiometric ratios (e.g., 0.33 mol β-alanine to 0.385 mol benzoyl chloride) and pH control during acidification (using Congo red paper to confirm acidity) is critical . Detailed documentation of recrystallization conditions (e.g., solvent volume, drying temperatures) minimizes variability. Collaborative validation via inter-laboratory comparisons of NMR and HPLC data is recommended .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve the molecular structure and conformational dynamics of this compound?
- Methodological Answer : SHELXL is widely used for small-molecule refinement due to its robustness with high-resolution data. For this compound, single-crystal X-ray diffraction (SCXRD) data can be processed via SHELXS for structure solution and SHELXL for refinement. Key parameters include hydrogen-bonding interactions between the benzimidazole nitrogen and propanoic acid groups, which influence conformation. Twinning or low-resolution data may require SHELXE for experimental phasing .
Q. What strategies are effective for evaluating the biological activity of this compound, given its structural analogs?
- Methodological Answer : Structural analogs, such as benzoimidazole derivatives with demonstrated activity in osteoporosis models, suggest targeting calcium-sensing receptors or bone resorption pathways . In vitro assays (e.g., enzyme inhibition, cell viability) should be paired with molecular docking studies to map interactions with biological targets. Dose-response curves and comparative studies with known inhibitors (e.g., SB-751689-A ) can contextualize potency.
Q. How can researchers address contradictions in spectroscopic data between synthesis batches?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism in the benzimidazole ring, or incomplete protonation of the hydrochloride salt. To resolve this:
- Use deuterated solvents (e.g., DMSO-d6) to stabilize tautomeric forms.
- Perform pH-dependent NMR studies to assess protonation states.
- Apply advanced statistical tools (e.g., principal component analysis) to batch data, correlating spectral variations with reaction conditions .
Q. What protocols ensure safe handling and storage of this compound, given its reactive functional groups?
- Methodological Answer : The benzimidazole and hydrochloride groups may pose irritancy or hygroscopic risks. OSHA/NIOSH guidelines recommend:
- Using fume hoods during synthesis to avoid inhalation.
- Storing the compound in anhydrous conditions (desiccators with silica gel) to prevent hydrolysis.
- Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
